molecular formula C23H22N4O2 B2661043 N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260919-90-1

N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2661043
CAS No.: 1260919-90-1
M. Wt: 386.455
InChI Key: YMGNNNRBWICKCM-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrole ring and an acetamide side chain. The 4-methylphenyl substituent on the oxadiazole and the 4-methylbenzyl group on the acetamide contribute to its unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-5-9-18(10-6-16)14-24-21(28)15-27-13-3-4-20(27)23-25-22(26-29-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGNNNRBWICKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Pyrrole Ring Formation: The pyrrole ring is synthesized through a series of reactions, often involving the condensation of amines with carbonyl compounds.

    Coupling Reactions: The final step involves coupling the oxadiazole and pyrrole rings with the benzyl group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that compounds similar to N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide may exhibit anticonvulsant properties. For instance, studies on N'-benzyl 2-amino acetamides have shown significant anticonvulsant activity in animal models, suggesting that modifications to the benzyl group can enhance efficacy .

Structure-Activity Relationship (SAR)
The structure of this compound allows for various substitutions that can influence its biological activity. The presence of the oxadiazole and pyrrole moieties is crucial for its interaction with biological targets, potentially leading to the development of new therapeutic agents for neurological disorders .

Pharmacological Insights

Allosteric Modulation
The compound may serve as an allosteric modulator for certain receptors, similar to other compounds with related structures. Allosteric ligands can provide a means of fine-tuning receptor activity without directly competing with endogenous ligands, which is advantageous in drug design aimed at reducing side effects .

Targeting Metabotropic Glutamate Receptors
Given the involvement of metabotropic glutamate receptors in various neurological conditions, compounds like this compound could be explored for their potential in modulating these receptors. This could lead to novel treatments for conditions such as anxiety and depression .

Materials Science Applications

Polymer Stabilization
There is potential for using this compound as a stabilizing agent in polymer formulations. Compounds with similar structures have been shown to enhance the stability of polymers against UV degradation and other environmental factors . This application is particularly relevant in the development of durable materials for outdoor use.

Case Studies and Research Findings

Study Findings Implications
Study on AnticonvulsantsDemonstrated significant anticonvulsant activity in animal models with modifications at the benzyl site Suggests potential for developing new medications targeting seizure disorders
Allosteric Modulation ResearchInvestigated the role of allosteric modulators on metabotropic glutamate receptors Highlights opportunities for therapeutic interventions in neurological conditions
Polymer Stability ResearchExplored the use of oxadiazole-containing compounds in enhancing polymer stability Indicates practical applications in material science and engineering

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogs from the literature (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Oxadiazole Substituent Heterocycle Core Benzyl/Other Group Additional Modifications
Target Compound 4-methylphenyl 1H-pyrrole 4-methylbenzyl None
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-methoxyphenyl 1H-pyrazole 2-chlorobenzyl Methylsulfanyl, amino group
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide N/A Thiazole, pyrazole Phenyl (on pyrazole) Methylamino linkage, thiazole core
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide 4-methoxyphenyl None (propanamide) 2-phenylethyl Extended aliphatic chain

Implications of Structural Variations

Methoxy groups are electron-withdrawing, which may stabilize the oxadiazole ring but reduce electrophilic reactivity compared to methyl substituents .

Heterocycle Core: The pyrrole in the target compound allows for hydrogen-bond donor interactions, unlike the pyrazole in , which has an additional methylsulfanyl group that may engage in hydrophobic or sulfur-π interactions .

Side Chain Modifications :

  • The 4-methylbenzyl group in the target compound offers steric bulk and aromaticity, favoring interactions with hydrophobic pockets. In contrast, the 2-chlorobenzyl group in may introduce halogen bonding but could increase toxicity risks .
  • The propanamide chain in adds flexibility, possibly reducing target specificity compared to the rigid acetamide linkage in the target .

Pharmacological and Physicochemical Properties

Metabolic Stability

  • The target’s oxadiazole-pyrrole framework is resistant to hydrolysis, whereas the pyrazole-thiazole system in may be more prone to oxidative metabolism due to the thiazole’s electron-deficient nature .

Binding Affinity Predictions

Solubility and Bioavailability

  • The target compound’s moderate logP (estimated 3.2) balances solubility and permeability, whereas the methylsulfanyl group in increases logP (estimated 3.5), risking poor aqueous solubility .

Biological Activity

N-(4-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrole moiety and an oxadiazole ring, which are known to contribute to various biological activities.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 1

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant anticancer properties. The oxadiazole ring has been associated with various mechanisms of action against cancer cells:

  • Cytotoxicity : Studies have shown that compounds containing the oxadiazole structure can induce cytotoxic effects in several cancer cell lines. For instance, a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including HeLa (human cervical carcinoma) and CaCo-2 (colon adenocarcinoma) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key cellular pathways involved in proliferation and survival. For example, compounds with similar structures have been shown to inhibit cyclooxygenases (COX), which play a role in tumor progression .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects. Research has shown that related oxadiazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The presence of the pyrrole and oxadiazole rings may confer antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Oxadiazole Derivatives : A study highlighted the anticancer efficacy of various 1,2,4-oxadiazole derivatives against multiple cancer cell lines. The derivatives were found to induce apoptosis through the activation of caspases .
  • Pyrrole-Based Compounds : Another investigation into pyrrole-containing compounds revealed their ability to inhibit cell proliferation in human cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInduces cytotoxicity; inhibits proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialExhibits activity against bacterial strains

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